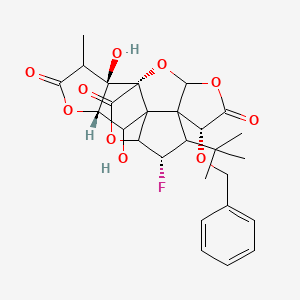

10-OBn-7alpha-F-gingkolide B

説明

Overview of Ginkgolides as Terpenoid Trilactones

Ginkgolides are classified as diterpenoid trilactones, meaning they are derived from a 20-carbon precursor and feature three lactone rings within their structure. wikipedia.orgacs.org These compounds are known for their complex and unique cage-like molecular architecture. columbia.edumednexus.org

Ginkgolide B (GB) is a prominent member of the ginkgolide family, characterized by a rigid, cage-like skeleton composed of six five-membered rings. wikipedia.orgacs.org This intricate structure includes a spiro pnas.orgpnas.org-nonane carbocyclic ring system, a tetrahydrofuran (B95107) ring, and a distinctive tert-butyl group. wikipedia.orgmednexus.org The molecular formula of ginkgolide B is C₂₀H₂₄O₁₀. numberanalytics.comscbt.com The structural distinctions between the various ginkgolides, such as ginkgolide A, B, and C, arise from the number and placement of hydroxyl groups on the spirononane framework. mednexus.orgmdpi.com Ginkgolide B specifically possesses two hydroxyl groups. mednexus.orgresearchgate.net

Table 1: Structural Features of Ginkgolide B

| Feature | Description |

|---|---|

| Classification | Diterpenoid trilactone |

| Core Structure | Cage-like skeleton with six 5-membered rings |

| Key Components | Spiro pnas.orgpnas.org-nonane ring, tetrahydrofuran ring, three lactone rings, tert-butyl group |

| Molecular Formula | C₂₀H₂₄O₁₀ |

| Hydroxyl Groups | Two, located at C1 and C10 |

Ginkgolides are exclusively produced by the Ginkgo biloba tree, an ancient species often referred to as a "living fossil". columbia.edumdpi.com While these compounds are primarily extracted from the leaves, their biosynthesis predominantly occurs in the roots of the tree. pnas.orgfrontiersin.org From the roots, they are transported to the leaves for storage. pnas.org

The biosynthesis of ginkgolides is a complex process that begins with the methylerythritol 4-phosphate (MEP) pathway in the plastids. pnas.orgfrontiersin.org This pathway generates the universal diterpene precursor, geranylgeranyl diphosphate (B83284) (GGPP). wikipedia.orgphcogrev.com A key enzyme, levopimaradiene (B1200008) synthase (LPS), then catalyzes the cyclization of GGPP, which is the first committed step in the formation of the ginkgolide skeleton. frontiersin.orgphcogrev.com Subsequent steps involving a series of oxidations and rearrangements, mediated by enzymes like cytochrome P450, lead to the various ginkgolide structures. pnas.org

Structural Framework of Ginkgolide B

Rationale for Synthetic Derivatization of Ginkgolide B

While naturally occurring ginkgolides exhibit a range of biological activities, researchers have pursued synthetic modifications to enhance their properties and to better understand their structure-activity relationships. columbia.eduresearchgate.net

The modification of the ginkgolide structure is a key strategy for potentially improving its biological effects. acs.org For instance, ginkgolide B is a known potent antagonist of the platelet-activating factor (PAF) receptor, a property linked to its potential neuroprotective and anti-inflammatory effects. wikipedia.orgnumberanalytics.commednexus.org However, other ginkgolides, like ginkgolide C, are significantly less potent due to the presence of an additional hydroxyl group. columbia.educolumbia.edu This highlights the critical role that specific functional groups and their stereochemistry play in the biological activity of these molecules. columbia.edunih.gov

Research has shown that modifications at various positions on the ginkgolide B skeleton can lead to derivatives with altered, and sometimes enhanced, bioactivity. researchgate.netcolumbia.edu For example, opening one of the lactone rings to form amide derivatives has been shown to significantly increase the inhibitory activity against platelet aggregation compared to the parent ginkgolide B. acs.org Similarly, esterification at the C-1 and/or C-10 hydroxyl groups can enhance anti-PAF activity. researchgate.net

The compound 10-OBn-7alpha-F-ginkgolide B represents a specific, targeted modification of the natural ginkgolide B structure. The "10-OBn" designation indicates the presence of a benzyl (B1604629) group attached via an oxygen atom at the C-10 position. The "7alpha-F" signifies the introduction of a fluorine atom at the C-7 position with an alpha stereochemistry.

The rationale for these specific modifications can be understood from previous structure-activity relationship studies. It has been demonstrated that introducing a 10-O-benzyl group can significantly improve the affinity for the PAF receptor. columbia.edu Furthermore, modifications at the C-7 position are known to be critical for PAF receptor activity. columbia.edunih.gov Studies on 7-substituted ginkgolide derivatives have shown that the nature and stereochemistry of the substituent at this position have a major impact on binding affinity. researchgate.netcolumbia.edu For example, 7alpha-fluoro ginkgolide B was found to be equipotent to ginkgolide B, indicating that this modification is well-tolerated and maintains the compound's biological activity. columbia.edunih.gov

Therefore, 10-OBn-7alpha-F-ginkgolide B is a synthetically derived compound that combines two modifications known to be favorable for PAF receptor antagonism, positioning it as a potentially potent derivative within the class of modified ginkgolides.

特性

分子式 |

C27H29FO10 |

|---|---|

分子量 |

532.5 g/mol |

IUPAC名 |

(1S,6R,9S,13S,17R)-8-tert-butyl-9-fluoro-12,17-dihydroxy-16-methyl-6-phenylmethoxy-2,4,14,19-tetraoxahexacyclo[8.7.2.01,11.03,7.07,11.013,17]nonadecane-5,15,18-trione |

InChI |

InChI=1S/C27H29FO10/c1-11-19(30)35-17-15(29)25-16-13(28)14(23(2,3)4)24(25)18(34-10-12-8-6-5-7-9-12)20(31)37-22(24)38-27(25,21(32)36-16)26(11,17)33/h5-9,11,13-18,22,29,33H,10H2,1-4H3/t11?,13-,14?,15?,16?,17-,18-,22?,24?,25?,26+,27-/m0/s1 |

InChIキー |

LFVHCLPCEWRXME-CLNXZACASA-N |

異性体SMILES |

CC1C(=O)O[C@@H]2[C@]1([C@]34C(=O)OC5C3(C2O)C6([C@H](C(=O)OC6O4)OCC7=CC=CC=C7)C([C@@H]5F)C(C)(C)C)O |

正規SMILES |

CC1C(=O)OC2C1(C34C(=O)OC5C3(C2O)C6(C(C5F)C(C)(C)C)C(C(=O)OC6O4)OCC7=CC=CC=C7)O |

製品の起源 |

United States |

Synthetic Strategies and Chemical Transformations of Ginkgolide B Derivatives

Chemo-Enzymatic and Total Synthesis Approaches for Ginkgolide Scaffolds

The synthesis of the complex ginkgolide framework has been approached through both total synthesis and chemo-enzymatic methods. Total synthesis provides a route to these natural products from simple starting materials, a formidable task due to the high density of stereocenters and oxygenation. chemrxiv.orgacs.org The molecular architecture of ginkgolides requires careful planning of carbon-carbon bond formation to manage their compact nature. chemrxiv.org Synthetic efforts have led to the total synthesis of (±)-ginkgolide C and formal syntheses of (±)-ginkgolides A and B, showcasing advanced strategies in managing stereochemistry and complex ring formation. chemrxiv.org One recent approach developed a concise synthesis of the spirotetracyclic core of ginkgolides using a manganese(III)-mediated oxidative radical cascade. chemrxiv.org

Chemo-enzymatic synthesis and biotransformation offer alternative strategies that leverage the high selectivity of enzymes to construct the intricate ginkgolide structure under mild conditions. researchgate.netmdpi.com These methods can streamline synthetic routes and are considered more cost-effective and safer than purely chemical methods. mdpi.com For instance, biotransformation using the fungus Coprinus comatus has been shown to effectively convert a mixture of ginkgolides into ginkgolide B. mdpi.com This process relies on the enzymatic catalytic metabolic processes of the fungi to directly alter the molecular structure of other ginkgolides into the desired product. mdpi.com Integrating enzymatic reactions into synthetic planning is an emerging tool for devising more economical and greener routes to these complex molecules. researchgate.net

Targeted Derivatization at Key Stereocenters

Modifying the native ginkgolide B structure at specific positions is a key strategy for investigating structure-activity relationships. The C-7 and C-10 positions have been identified as critical for modulating biological activity, and various derivatives have been synthesized to explore these effects. columbia.eduresearchgate.net

The C-7 position of ginkgolide B has been a significant target for chemical modification. columbia.edunih.govresearchgate.net The natural presence of a hydroxyl group at the 7β position in ginkgolide C results in a 25-fold decrease in potency compared to ginkgolide B, highlighting the importance of this stereocenter. columbia.eduresearchgate.netnih.gov Synthetic efforts have focused on introducing various substituents at this position to probe its influence on activity. columbia.eduresearchgate.net

The introduction of halogen atoms at the C-7 position has been explored to create potent ginkgolide B derivatives. The synthesis of 7α-fluoro ginkgolide B revealed that this modification resulted in a compound that was equipotent to the parent ginkgolide B. columbia.eduresearchgate.netnih.gov This finding underscored the critical nature of the 7-position for biological activity. columbia.eduresearchgate.netresearchgate.net Another derivative, 7α-chloro ginkgolide B, was found to be the most potent nonaromatic ginkgolide derivative described to date. columbia.edunih.gov

Nitrogen-containing functional groups have also been introduced at the C-7 position. The synthesis of 7α-azido ginkgolide B was successfully achieved. columbia.eduacs.org However, the subsequent standard reduction of this azido (B1232118) derivative did not proceed as expected to yield the primary amine. columbia.edunih.govresearchgate.net Instead, the reaction produced alkylated amines, with the specific alkyl group depending on the solvent used; N-methylamine was formed in methanol, and N-ethylamine was formed in ethanol. columbia.edu Despite this unexpected reactivity, the 7α-azido derivative, along with the resulting N-methyl and N-ethyl amines, were found to be equipotent to ginkgolide B. columbia.edu The primary 7α-amino ginkgolide B was eventually synthesized by performing the reduction of the azide (B81097) in tetrahydrofuran (B95107) (THF) under a hydrogen atmosphere with a palladium on carbon catalyst. columbia.edu

The hydroxyl group at the C-10 position is another key site for derivatization. Introducing bulky or aromatic substituents at this position has been shown to be a valuable strategy for enhancing biological activity. researchgate.net

Benzylation of the 10-OH group is a known modification that significantly improves the affinity of ginkgolides for their biological targets. columbia.edu This strategy has been applied not only to ginkgolide B itself but also to its derivatives. columbia.edunih.govresearchgate.net The synthesis of 10-O-benzyl-7α-F-ginkgolide B combines modifications at both the C-7 and C-10 positions. columbia.edu This dual modification resulted in a compound with a 10-fold improved affinity compared to its non-benzylated 7α-fluoro counterpart, demonstrating the synergistic effect of derivatization at these two key sites. columbia.edu The benzylation of ginkgolides B and C is also a useful step in their separation and purification from Ginkgo biloba extracts. nih.govslideshare.net

Modifications at the C-10 Position of Ginkgolide B

Other O-Alkyl and O-Acyl Derivatives at C-10

The C-10 hydroxyl group of ginkgolide B (GB) serves as a key site for synthetic modification, allowing for the creation of various O-alkyl and O-acyl derivatives. These modifications can influence the molecule's polarity and biological activity. Research has shown that treating ginkgolide B with active halogenating reagents under weak base conditions can lead to etherified or carbonated products at the C-10 position. researchgate.net

A range of alkyl and alkoxycarbonyl derivatives of ginkgolide B have been synthesized and evaluated for their ability to inhibit platelet-activating factor (PAF)-induced aggregation in rabbit platelets. nih.gov Many of these derivatives demonstrated activities equivalent or superior to the parent ginkgolide B. nih.gov For instance, methyl or alkoxymethyl derivatives were found to be only slightly less active than ginkgolide B itself. researchgate.net Furthermore, derivatives incorporating aromatic rings, carbonyls, and alkoxycarbonyls were generally more favored than allyl analogues. researchgate.net

The introduction of a benzyl (B1604629) group at the C-10 position has been a notable strategy. columbia.edu The 10-O-benzyl group has been shown to significantly improve the affinity for the PAF receptor (PAFR). columbia.edu For example, 10-O-benzyl-ginkgolide B derivatives have been synthesized and shown to be potent PAFR antagonists. columbia.edu

Table 1: Examples of C-10 Derivatives of Ginkgolide B and Their Activity

| Derivative Type | Specific Examples | Observed Activity | Reference |

|---|---|---|---|

| O-Alkyl | Methyl, Alkoxymethyl | Slightly less active than ginkgolide B | researchgate.net |

| O-Alkyl | 10-O-Benzyl Ginkgolide B | Significantly improved affinity for PAFR | columbia.edu |

| O-Acyl | Alkoxycarbonyl | Equivalent or superior activity to ginkgolide B | nih.gov |

| Unsaturated | Aromatic, Carbonyl | More potent than allyl analogues | researchgate.net |

Ring-Opening Reactions and Amide Derivatives (e.g., Lactone Ring C and F Aminolysis)

Opening the lactone rings of the ginkgolide skeleton is a significant strategy for creating novel derivatives with potentially improved solubility and bioactivity. acs.orgresearchgate.net This process, known as aminolysis, involves reacting the lactone with an amine to form a stable amide, which is a crucial aspect of the chemical study of ginkgolides. acs.orgresearchgate.net

In one study, ginkgolide B (GB) was subjected to a ring-opening reaction with propylamine, leading to the formation of four distinct amide derivatives. acs.org These products resulted from the selective aminolysis of lactone ring C and the combined aminolysis of lactone rings C and F. acs.orgacs.org The derivatives were successfully purified and characterized using high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy. nih.gov

Interestingly, the biological activity of these derivatives varied significantly. The product formed by the selective opening of only the lactone ring C exhibited a much greater inhibitory activity on PAF-induced platelet aggregation (IC₅₀ of 15 nM) compared to the parent ginkgolide B (IC₅₀ of 442 nM). acs.orgnih.gov This suggests that for this specific activity, the opening of ring C is beneficial, while the integrity of lactone ring F is very important. acs.org The other three derivatives, which resulted from the aminolysis of both rings C and F, did not show any platelet aggregation inhibitory activity. acs.orgnih.gov

Table 2: Amide Derivatives of Ginkgolide B via Lactone Ring Aminolysis

| Derivative | Lactone Ring(s) Opened | Resulting Activity (PAF-Induced Platelet Aggregation) | Reference |

|---|---|---|---|

| Product 1 | Ring C | IC₅₀ = 15 nM (Significantly more potent than GB) | acs.orgnih.gov |

| Product 2 | Rings C and F | No inhibitory activity | acs.orgnih.gov |

| Product 3 | Rings C and F | No inhibitory activity | acs.orgnih.gov |

| Product 4 | Rings C and F | No inhibitory activity | acs.orgnih.gov |

| Ginkgolide B (Parent) | None | IC₅₀ = 442 nM | acs.orgnih.gov |

Bioconversion Methods for Ginkgolide Production

Bioconversion, or biotransformation, presents a milder, safer, and more cost-effective alternative to traditional physical and chemical methods for producing specific ginkgolides. mdpi.com This approach utilizes microorganisms, such as fungi, or their enzymes to catalyze reactions that modify the molecular structure of ginkgolide precursors, thereby synthesizing the desired ginkgolide monomer. mdpi.com While the biotransformation of single compounds is widely reported, the simultaneous conversion of multiple components, as found in ginkgo extracts, is a more complex and valuable endeavor. mdpi.com

Microbial Transformation of Ginkgolides

A significant breakthrough in ginkgolide production is the use of the fungus Coprinus comatus to transform a multi-component ginkgolide extract into a product highly enriched in ginkgolide B (GB). d-nb.infonih.gov In these studies, a raw ginkgolide mixture containing ginkgolides A (GA), B (GB), C (GC), M (GM), and J (GJ) was subjected to fermentation with C. comatus. nih.gov

The results showed that the fungus could effectively transform most of the ginkgolides present in the extract, with the exception of some ginkgolide A. d-nb.infonih.gov The final product was identified as a mixture containing approximately 88% GB and 12% GA. d-nb.infonih.gov This high yield of GB (76%) is notable because it surpasses what could be achieved by simple extraction from the raw material, indicating that other ginkgolides were actively converted into GB. d-nb.info It was also concluded that a portion of the initial GA was also transformed into GB. d-nb.infonih.gov Proteomic analysis revealed that C. comatus achieves this transformation by producing aldo/keto reductases and catalases. d-nb.infonih.gov

Table 3: Microbial Transformation of Ginkgolide Mixture by Coprinus comatus

| Ginkgolide Component | Initial Content in Mixture | Fate During Biotransformation | Reference |

|---|---|---|---|

| Ginkgolide A (GA) | 28.50% | Partially transformed into GB | d-nb.infonih.gov |

| Ginkgolide B (GB) | 21.26% | Unchanged/Accumulated | nih.gov |

| Ginkgolide C (GC) | 24.15% | Transformed into GB | d-nb.infonih.gov |

| Ginkgolide M (GM) | 8.69% | Transformed into GB | d-nb.infonih.gov |

| Ginkgolide J (GJ) | 11.12% | Transformed into GB | d-nb.infonih.gov |

| Bilobalide (BB) | 6.28% | Transformed | nih.gov |

Optimization of Bioconversion Conditions

To maximize the efficiency of ginkgolide B production, the conditions for the microbial transformation by Coprinus comatus have been optimized. mdpi.comresearchgate.net Using response surface methodology (RSM), researchers identified the key factors influencing the conversion rate. mdpi.com Glucose was identified as a critical factor; when the glucose concentration in the medium was 40 g/L or higher, all ginkgolides (except for some GA) were transformed into GB. d-nb.infonih.gov

Further optimization in a 20 L fermenter focused on several variables, including ventilation, conversion time, rotating speed, fermenter pressure, and temperature. mdpi.comresearchgate.net The study established the ideal parameters to achieve the maximum conversion rate of ginkgolides into GB. mdpi.comresearchgate.net Under these optimized conditions, a remarkable GB conversion rate of 98.62% was achieved, with the final product containing over 98% pure GB. mdpi.comresearchgate.netdntb.gov.ua This work lays a crucial foundation for the potential industrial-scale production of high-purity ginkgolide B. mdpi.comresearchgate.net

Table 4: Optimized Conditions for Ginkgolide B Synthesis by Coprinus comatus

| Parameter | Optimal Value | Reference |

|---|---|---|

| Ventilation | 12.7 L/min | mdpi.comresearchgate.net |

| Conversion Time | 156 hours | mdpi.comresearchgate.net |

| Rotating Speed | 132 rpm | mdpi.comresearchgate.net |

| Fermenter Pressure | 0.04 MPa | mdpi.comresearchgate.net |

| Conversion Temperature | 27.8 °C | mdpi.comresearchgate.net |

| Resulting Conversion Rate | 98.62% | mdpi.comresearchgate.netdntb.gov.ua |

Structure Activity Relationship Sar Studies of Ginkgolide Derivatives

Impact of C-7 Substituents on Receptor Affinity and Antagonism

The C-7 position of the ginkgolide framework has been identified as a critical determinant of activity at the platelet-activating factor receptor (PAFR). columbia.eduresearchgate.net The nature, size, and stereochemistry of substituents at this position can dramatically alter the binding affinity of ginkgolide derivatives. columbia.eduacs.org

Stereochemical Importance of the 7-Position (e.g., 7α- vs. 7β-Substituents)

The stereochemical orientation of substituents at the C-7 position plays a pivotal role in the interaction with PAFR. Pharmacological studies using cloned PAF receptors have demonstrated that ginkgolides bearing 7α-substituents generally exhibit a higher affinity for the receptor compared to their 7β-counterparts. researchgate.netacs.orgnih.gov

For instance, ginkgolide C, which possesses a 7β-hydroxyl group, is approximately 25 times less potent as a PAFR antagonist than ginkgolide B, which lacks a substituent at this position. columbia.eduresearchgate.net This significant drop in potency highlights the unfavorable interaction of the 7β-OH group within the receptor's binding site. Conversely, derivatives with substituents in the 7α-configuration have shown increased affinity. nih.gov This suggests that the 7α-position is more amenable to substitution, potentially allowing for favorable interactions within a hydrophobic pocket of the PAFR. vulcanchem.com

Effect of Halogenation on Platelet-Activating Factor Receptor (PAFR) Binding

The introduction of halogens at the C-7 position has been a key strategy in modulating PAFR binding affinity. The specific halogen and its stereochemistry are crucial factors.

Initial studies revealed that the introduction of a fluorine atom at the 7α-position, as in 7α-fluoro ginkgolide B, resulted in a compound that was equipotent to the parent ginkgolide B. columbia.eduresearchgate.net This finding was significant because while fluorine is sterically similar to a hydroxyl group, its electronic properties are distinct. columbia.edu The preserved potency, despite the introduction of a polar group, underscored the importance of the substituent's configuration over its polarity alone. columbia.edu

Further investigations into other halogens yielded even more potent derivatives. The introduction of a chlorine atom in the 7α-position, creating 7α-chloro ginkgolide B, led to a dramatic increase in binding affinity. columbia.edu This derivative was found to be the most potent nonaromatic ginkgolide derivative at the time, with a Ki value of 110 nM. columbia.eduacs.orgnih.gov This represents a significant enhancement in potency compared to both ginkgolide B and ginkgolide C. columbia.edu The introduction of lipophilic groups, such as chlorine, at the C-7 position significantly improves PAFR affinity. columbia.eduniph.go.jp

| Compound | C-7 Substituent | Ki (μM) | Relative Potency vs. Ginkgolide C |

|---|---|---|---|

| Ginkgolide B | -H | 0.90 | ~14x |

| Ginkgolide C | β-OH | 12.6 | 1x |

| 7α-F-Ginkgolide B | α-F | 0.84 | ~15x |

| 7α-Cl-Ginkgolide B | α-Cl | 0.11 | ~115x |

Role of the 10-O-Benzyl Moiety in Biological Activity

Modification at the C-10 hydroxyl group, another key position on the ginkgolide scaffold, has proven to be a successful strategy for enhancing biological activity.

Influence of Lipophilic Groups on PAFR Affinity

The introduction of a benzyl (B1604629) group at the 10-OH position is known to significantly improve the affinity of ginkgolides for the PAFR. columbia.edu This enhancement is attributed to the lipophilic nature of the benzyl group, which can engage in favorable hydrophobic interactions within the receptor binding site. researchgate.net

When this modification is combined with substitutions at the C-7 position, a synergistic effect on potency is often observed. For example, the compound at the center of this article, 10-OBn-7α-F-ginkgolide B , demonstrates this principle. The affinity of 10-O-benzyl-7α-F-GB (Ki = 0.10 µM) is approximately 10-fold higher than its non-benzylated counterpart, 7α-F-ginkgolide B. columbia.edu This clearly indicates that the presence of the 10-O-benzyl moiety provides a substantial boost in PAFR binding affinity, likely by providing additional anchor points within the receptor. columbia.edu

| Compound | Ki (μM) |

|---|---|

| 7α-F-Ginkgolide B | 0.84 |

| 10-OBn-7α-F-Ginkgolide B | 0.10 |

| 7-epi-Ginkgolide C (7α-OH) | ~0.60 |

| 10-OBn-7-epi-GC | 0.60 |

Contributions of Core Structural Features (Lactone Rings, tert-Butyl Group)

The unique and complex core structure of the ginkgolides is fundamental to their biological activity. This intricate framework consists of a cage-like skeleton with six five-membered rings, including three lactone rings (A, B, and C), a tetrahydrofuran (B95107) ring, and a spiro nih.govnih.gov-nonane system. wikipedia.orgd-nb.infoacs.org A particularly notable feature is the presence of a tert-butyl group, which is rarely found in natural products. nih.govacs.orgchemrxiv.org

Structure-activity relationship studies have underscored the importance of these core features. The lactone rings are essential for maintaining anti-PAFR activity. researchgate.net Specifically, both ring C and ring D have been shown to be crucial. nih.gov Any modification that leads to the opening of these rings, such as the aminolysis of the lactone, can significantly alter the compound's properties. acs.org

The tert-butyl group is another critical component for potent PAFR antagonism. researchgate.net It is believed to interact with a hydrophobic region of the PAFR, and its removal or modification leads to a dramatic decrease in activity. researchgate.netresearchgate.net The structural integrity of the cage-like skeleton, with its specific arrangement of lactone rings and the prominent tert-butyl group, creates a unique three-dimensional structure that is complementary to the binding site of the PAFR. nih.gov

Molecular and Cellular Mechanistic Investigations

Platelet-Activating Factor Receptor (PAFR) Antagonism

10-OBn-7alpha-F-ginkgolide B is recognized as a potent antagonist of the Platelet-Activating Factor Receptor (PAFR), a G-protein coupled receptor involved in a wide array of physiological and pathological processes, including inflammation and platelet aggregation. medchemexpress.comidrblab.net The antagonism of PAFR by this compound has been characterized through various studies.

Competitive Binding Studies at Cloned PAF Receptors

Research involving cloned Platelet-Activating Factor Receptors (PAFR) has been instrumental in defining the antagonistic properties of 10-OBn-7alpha-F-ginkgolide B. Competitive binding assays are a key method used to determine the affinity of a compound for a receptor. In these studies, a radiolabeled ligand with known affinity for the receptor is used, and the ability of the test compound to displace this ligand is measured.

The introduction of a 10-O-benzyl group to ginkgolide B derivatives has been shown to significantly enhance their affinity for PAFR. columbia.edu A study focusing on 7-substituted ginkgolide derivatives demonstrated that 10-OBn-7α-F-ginkgolide B is a potent PAFR antagonist. columbia.edu The affinity of these derivatives is quantified by their inhibition constant (Ki), which represents the concentration of the antagonist required to occupy 50% of the receptors. A lower Ki value indicates a higher binding affinity.

Inhibition of PAF-Induced Cellular Responses (e.g., Platelet Aggregation)

Platelet-activating factor (PAF) is a potent mediator of platelet aggregation. The antagonistic effect of ginkgolides on PAFR translates to the inhibition of this cellular response. Studies have shown that ginkgolide B can significantly inhibit PAF-induced platelet aggregation. nih.gov While specific data for 10-OBn-7alpha-F-ginkgolide B's effect on platelet aggregation is not detailed in the provided results, the high affinity for the PAF receptor suggests a strong inhibitory potential. For instance, ginkgolide B has been shown to inhibit PAF-induced aggregation of human platelets. nih.gov The inhibitory concentrations (IC50) for various ginkgolides on PAF-mediated human platelet aggregation have been determined, with ginkgolide B being the most potent among the natural ginkgolides tested. nih.gov

Downstream Signaling Pathway Modulation via PAFR

The binding of an antagonist like 10-OBn-7alpha-F-ginkgolide B to the PAFR prevents the receptor from being activated by its natural ligand, PAF. This blockage subsequently interferes with the downstream signaling cascades that are normally initiated by PAFR activation. The PAF receptor is known to mediate its effects through a G protein that activates a phosphatidylinositol-calcium second messenger system. idrblab.netidrblab.net By competitively inhibiting the PAFR, ginkgolide B has been shown to suppress the PAFR/NF-κB signaling pathway. nih.gov This modulation of downstream signaling is a key aspect of its therapeutic potential. For example, by inhibiting this pathway, ginkgolide B can enhance the sensitivity of pancreatic cancer cells to certain chemotherapeutic agents. nih.gov Furthermore, PAFR activation is linked to inflammatory responses, and its antagonism can protect against acute liver injury. nih.gov

Modulation of Glycine (B1666218) Receptors (GlyR) and Ion Channels

In addition to its effects on PAFR, 10-OBn-7alpha-F-ginkgolide B and related ginkgolides also interact with glycine receptors (GlyRs), which are ligand-gated chloride ion channels crucial for inhibitory neurotransmission in the central nervous system. nih.govresearchgate.net

Selective Blocking of Glycine-Activated Chloride Channels

Ginkgolides have been identified as blockers of glycine-activated chloride channels. d-nb.infonih.gov Research has demonstrated that ginkgolide B is a selective blocker of these channels, showing a preference for heteromeric GlyRs (composed of both α and β subunits) over homomeric ones. nih.gov The inhibitory effect of ginkgolides on glycine-gated Cl- channels appears to involve interaction with the pore region of the channel. researchgate.net Studies on various ginkgolide derivatives have indicated that the rigid structure of the ginkgolide skeleton is crucial for its antagonist activity at GlyRs, and even minor modifications can significantly impact its potency. researchgate.net

Use-Dependent Blocking Action and Dose-Response Relationships

The blocking action of ginkgolide B on glycine-gated chloride channels has been shown to be use-dependent. nih.gov This means that the blocking effect becomes more pronounced with repeated activation of the receptor, suggesting that the antagonist may bind more effectively to the open or desensitized state of the channel. The inhibitory effect of ginkgolides is also dose-dependent, with higher concentrations leading to a greater degree of channel blockade. d-nb.info Dose-response studies have been conducted to determine the IC50 values of ginkgolides at different GlyR subtypes, revealing variations in potency. For instance, at α3 GlyRs, ginkgolide B exhibits a lower potency compared to its effects at α1 or α2 GlyRs, but the block is more effective in the heteromeric α3β receptor. biorxiv.org The nature of the block by ginkgolide B at α3 GlyRs is non-competitive and voltage-dependent. biorxiv.org

Anti-Inflammatory Mechanisms

The anti-inflammatory effects of ginkgolides, including derivatives like 10-OBn-7alpha-F-ginkgolide B, are a cornerstone of their therapeutic potential. ms-editions.clmdpi.com Research indicates that these compounds can interrupt inflammatory cascades through multiple pathways. frontiersin.org

Inhibition of Inflammatory Cell Accumulation (Lymphocytes, Neutrophils, Macrophages)

Ginkgolide B and its derivatives have been shown to interfere with the activation and accumulation of key inflammatory cells. d-nb.info In various inflammatory models, ginkgolides inhibit the migration of neutrophils, which are often the first responders to sites of inflammation. bmbreports.orgmdpi.com This is partly achieved by antagonizing the platelet-activating factor (PAF), a potent chemoattractant for these cells. d-nb.info By blocking the PAF receptor, ginkgolide B can effectively reduce the congregation of neutrophils at inflammatory loci. d-nb.info

Modulation of Pro-Inflammatory Mediators and Cytokines

A significant aspect of the anti-inflammatory action of ginkgolide derivatives involves the regulation of pro-inflammatory signaling molecules. nih.gov Research on related ginkgolides has demonstrated a marked reduction in the production of key pro-inflammatory cytokines. thermofisher.commdpi.com For instance, ginkgolide B has been shown to decrease the levels of tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6) in various inflammatory contexts. ms-editions.clfrontiersin.orgnih.gov These cytokines are pivotal in amplifying the inflammatory response and are implicated in a wide range of inflammatory diseases. nih.gov

Furthermore, ginkgolides can inhibit the production of other inflammatory mediators. For example, they have been observed to suppress the synthesis of nitric oxide (NO) and prostaglandins, which are produced by inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) respectively. weareprovital.comnih.gov By downregulating these mediators, 10-OBn-7alpha-F-ginkgolide B can help to alleviate the physiological manifestations of inflammation.

| Pro-Inflammatory Mediator | Effect of Ginkgolide B Derivatives | Reference |

|---|---|---|

| TNF-α | Decreased expression | ms-editions.clfrontiersin.orgnih.gov |

| IL-1β | Decreased expression | ms-editions.clnih.gov |

| IL-6 | Decreased expression | ms-editions.clfrontiersin.orgnih.gov |

| Nitric Oxide (NO) | Inhibited production | weareprovital.com |

| Prostaglandins | Inhibited production | weareprovital.com |

Impact on Signaling Pathways (e.g., NF-κB, COX-2)

The regulatory effects of ginkgolide derivatives on inflammatory gene expression are largely mediated through their influence on critical intracellular signaling pathways. frontiersin.org The nuclear factor-kappa B (NF-κB) pathway is a central regulator of inflammation, and its inhibition is a key mechanism of action for many anti-inflammatory compounds. nih.govfrontiersin.org Studies have shown that ginkgolide B can suppress the activation of NF-κB. frontiersin.orgfrontiersin.org This is achieved by preventing the degradation of its inhibitory subunit, IκBα, thereby blocking the translocation of the active NF-κB dimer to the nucleus where it would otherwise initiate the transcription of pro-inflammatory genes, including those for TNF-α, IL-6, and COX-2. nih.govfrontiersin.org

The expression of cyclooxygenase-2 (COX-2), an enzyme responsible for the synthesis of pro-inflammatory prostaglandins, is also directly impacted. nih.gov By inhibiting the NF-κB pathway, ginkgolide derivatives can effectively downregulate COX-2 expression, leading to reduced prostaglandin (B15479496) production and a consequent decrease in inflammation and pain. researchgate.net

Antioxidant Properties and Regulation of Oxidative Stress

In addition to their anti-inflammatory effects, ginkgolide derivatives exhibit significant antioxidant properties, which are crucial for mitigating cellular damage caused by oxidative stress. ms-editions.clnih.govmdpi.com Oxidative stress arises from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them. medicalnewstoday.com

Scavenging of Free Radicals

Ginkgolide compounds have demonstrated the ability to directly scavenge harmful free radicals. weareprovital.comscielo.br While flavonoids in Ginkgo biloba extracts are potent free radical scavengers, terpenoids like ginkgolide B also contribute to this protective effect. weareprovital.comnih.gov They have been shown to be effective against various reactive species, including peroxyl radicals. nih.gov This direct scavenging activity helps to protect cellular components, such as lipids in cell membranes, from oxidative damage. nih.gov

Enhancement of Endogenous Antioxidant Enzymes (e.g., SOD, GSH-Px)

Beyond direct scavenging, ginkgolide B can bolster the body's own antioxidant defense systems. ms-editions.cl This is achieved by enhancing the activity of endogenous antioxidant enzymes. mdpi.comxiahepublishing.com Studies have reported that treatment with ginkgolide B can lead to increased levels of superoxide (B77818) dismutase (SOD) and glutathione (B108866) peroxidase (GSH-Px). ms-editions.clnih.govresearchgate.net SOD is responsible for converting the highly reactive superoxide radical into hydrogen peroxide, which is then detoxified by enzymes like catalase and GSH-Px. mdpi.com GSH-Px plays a vital role in reducing hydrogen peroxide and lipid hydroperoxides, thus preventing cellular damage. xiahepublishing.com By upregulating these key enzymes, 10-OBn-7alpha-F-ginkgolide B can significantly enhance the cellular capacity to cope with oxidative stress. ms-editions.cl

| Endogenous Antioxidant Enzyme | Effect of Ginkgolide B Derivatives | Reference |

|---|---|---|

| Superoxide Dismutase (SOD) | Enhanced activity/levels | ms-editions.clresearchgate.net |

| Glutathione Peroxidase (GSH-Px) | Enhanced activity/levels | ms-editions.clresearchgate.net |

Inhibition of Oxidative Stress Markers (e.g., Malondialdehyde)

Ginkgolide B (GB) has demonstrated a capacity to counteract oxidative stress by reducing key biomarkers of cellular damage. Malondialdehyde (MDA) is a prominent end product of lipid peroxidation and serves as a reliable marker for oxidative stress. jiaci.orgmdpi.com Research has shown that in rat models of Parkinson's disease, treatment with Ginkgolide B leads to a significant decrease in the levels of MDA in the substantia nigra. ms-editions.cl This reduction in MDA suggests that Ginkgolide B helps to mitigate nerve damage by resisting oxidative stress. ms-editions.cl Concurrently, the compound increases the levels of crucial antioxidant enzymes such as superoxide dismutase (SOD) and glutathione peroxidase (GSH-Px). ms-editions.cl These findings indicate that Ginkgolide B's neuroprotective effects are, in part, attributable to its ability to suppress lipid peroxidation and bolster the endogenous antioxidant defense systems. Similar antioxidative effects, such as reducing MDA levels, have been observed for other ginkgolides like Ginkgolide A in models of traumatic brain injury. nih.gov

Table 1: Effect of Ginkgolide B on Oxidative Stress Markers in Parkinson's Disease Rat Model

| Group | Malondialdehyde (MDA) Level (nmol/mgprot) | Superoxide Dismutase (SOD) Level (U/mgprot) | Glutathione Peroxidase (GSH-Px) Level (U/mgprot) |

|---|---|---|---|

| Control Group | 5.1 ± 0.6 | 125.4 ± 10.2 | 85.7 ± 7.9 |

| Model Group | 12.6 ± 1.1 | 78.2 ± 6.5 | 42.3 ± 4.1 |

| Ginkgolide B Treatment Group | 7.3 ± 0.8 | 105.6 ± 9.8 | 68.9 ± 6.2 |

Data adapted from a study on Parkinson's disease in rats, showing mean ± standard deviation. ms-editions.cl

Activation of Akt/eNOS Pathway

Ginkgolide B mediates vascular relaxation and demonstrates protective effects on endothelial function through the activation of the Akt/eNOS (Protein Kinase B/endothelial Nitric Oxide Synthase) signaling pathway. nih.govresearchgate.net In diabetic aortas, which exhibit endothelial dysfunction, Ginkgolide B induces a dose-dependent relaxation. nih.gov This effect is contingent upon the PI3K/Akt/eNOS signaling cascade, as the relaxation is nullified by inhibitors of PI3K (LY294002), Akt, and eNOS (L-NNA). nih.gov Further investigation revealed that Ginkgolide B stimulates the phosphorylation of both Akt and eNOS in aortic tissues. nih.govresearchgate.net The mechanism appears to be linked to its antioxidant properties, specifically the activation of superoxide dismutase 1 (SOD1). GB stimulation increases SOD1 expression and activity, which in turn facilitates the activation of the Akt/eNOS pathway, leading to endothelial-dependent relaxation. nih.govresearchgate.net

Neuroprotective Mechanisms in Cellular Models

Protection Against Oxygen-Glucose Deprivation/Reoxygenation (OGD/R) Injury in Neurons

Ginkgolide B exhibits significant neuroprotective properties against ischemic injury in cellular models. Studies utilizing an in vitro model of oxygen-glucose deprivation/reoxygenation (OGD/R), which mimics the conditions of ischemic stroke, have shown that pretreatment with Ginkgolide B confers considerable protection to neurons. nih.govfrontiersin.org It ameliorates cell injury and enhances the viability of neurons subjected to OGD/R. nih.govfrontiersin.org One of the key mechanisms behind this protection is the inhibition of apoptosis. Ginkgolide B achieves this by modulating the expression of apoptosis-related proteins, specifically by regulating Bax and Bcl-2 expression. nih.gov Furthermore, Ginkgolide B has been found to alleviate cerebral ischemia/reperfusion injury by activating the GPX4-GSH and FSP1-CoQ10-NADH pathways, which protect against ferroptotic cell death. nih.gov These findings underscore the potential of Ginkgolide B in mitigating neuronal damage following ischemic events. nih.govfrontiersin.org

Table 2: Effect of Ginkgolide B on Cell Viability in OGD-Treated SH-SY5Y Cells

| Treatment Condition | Cell Viability (%) |

|---|---|

| Control | 100 |

| OGD | 62.81 |

| OGD + Ginkgolide B | 86.53 |

Data adapted from a study on OGD-mediated cell injury. frontiersin.org

Promotion of Neuronal Differentiation in Neural Stem Cells

Ginkgolide B plays a crucial role in promoting the differentiation of neural stem cells (NSCs) into neurons. nih.govnih.govnih.gov Research indicates that both Ginkgo biloba extract and its constituent, Ginkgolide B, encourage NSCs to exit the cell cycle and begin the process of neuronal differentiation. nih.gov This neurogenic effect has been observed in NSCs from the postnatal mammalian subventricular zone. nih.gov In vitro studies confirm that Ginkgolide B improves neurological function by fostering the proliferation and differentiation of neural stem cells following cerebral ischemia/reperfusion injury. nih.govnih.gov The differentiation process is characterized by the expression of specific biomarkers, such as neuron-specific enolase (NSE), indicating the development of mature neurons. nih.gov

Activation of Wnt/β-catenin Signaling Pathway

The neurogenic effects of Ginkgolide B are mediated, at least in part, through the activation of the canonical Wnt/β-catenin signaling pathway. nih.gov This pathway is fundamental for hair follicle development, bone formation, and, crucially, for neuronal differentiation. mdpi.comnih.gov Studies have demonstrated that Ginkgolide B's ability to promote the differentiation of neural stem cells is dependent on this pathway. nih.gov When β-catenin, a key component of the pathway, is knocked down using shRNA, the pro-neurogenic effect of Ginkgolide B is blocked. nih.gov This evidence strongly suggests that the activation of Wnt/β-catenin signaling is a primary mechanism through which Ginkgolide B exerts its therapeutic effects on promoting the generation of new neurons. nih.gov

Modulation of PI3K/Akt Signaling Pathway

Ginkgolide B modulates the Phosphatidylinositol-3-Kinase (PI3K)/Akt signaling pathway, which is a critical regulator of cell growth, apoptosis, and neuroinflammation. ms-editions.clfrontiersin.org In the context of neuroprotection, Ginkgolide B activates this pathway. For instance, in rat models of Parkinson's disease, treatment with Ginkgolide B significantly increased the ratios of phosphorylated PI3K (p-PI3K) to total PI3K and phosphorylated Akt (p-Akt) to total Akt in the substantia nigra. ms-editions.cl This activation promotes protein phosphorylation and is believed to be a key mechanism for its neuroprotective action. ms-editions.cl The pathway's activation can inhibit microglial activation, prevent the accumulation of reactive oxygen species, and regulate apoptosis, thereby protecting dopaminergic neurons. ms-editions.cl In other contexts, such as cancer, Ginkgolide B has been shown to suppress this pathway, highlighting its ability to modulate this critical signaling cascade depending on the cellular environment. cpu.edu.cndovepress.com

Table 3: Effect of Ginkgolide B on PI3K/Akt Pathway Activation in Parkinson's Disease Rat Model

| Group | p-PI3K/PI3K Ratio | p-Akt/Akt Ratio |

|---|---|---|

| Control Group | 0.85 ± 0.09 | 0.88 ± 0.09 |

| Model Group | 0.31 ± 0.04 | 0.35 ± 0.04 |

| Ginkgolide B Treatment Group | 0.65 ± 0.07 | 0.69 ± 0.08 |

Data adapted from a study on Parkinson's disease in rats, showing relative protein expression ratios. ms-editions.cl

Attenuation of Beta-Amyloid-Induced Neurotoxicity

Currently, there is no publicly available scientific literature or research data detailing the effects of 10-OBn-7alpha-F-gingkolide B on beta-amyloid-induced neurotoxicity. Investigations into the neuroprotective effects of ginkgolide derivatives have been a subject of study; however, specific research focusing on the this compound variant in the context of Alzheimer's disease pathology, particularly its ability to mitigate the toxic effects of beta-amyloid peptides, has not been reported in the accessible scientific literature.

Other Investigated Molecular Targets (e.g., PXR, NADPH oxidase, LOX-1, SIRT1, PCSK9)

While the parent compound, ginkgolide B, has been investigated for its interactions with various molecular targets, there is a notable lack of specific research on the interactions between this compound and Pregnane (B1235032) X Receptor (PXR), NADPH oxidase, Lectin-like oxidized low-density lipoprotein receptor-1 (LOX-1), Sirtuin 1 (SIRT1), or Proprotein Convertase Subtilisin/Kexin type 9 (PCSK9).

The primary molecular target identified for this compound is the platelet-activating factor (PAF) receptor . Research has focused on the synthesis and pharmacological evaluation of ginkgolide derivatives with modifications at the 7-position to enhance their potency as PAF receptor antagonists.

In a key study, various 7-substituted ginkgolide B derivatives were synthesized and assessed for their activity on cloned PAF receptors. nih.gov It was noted that ginkgolides with substituents in the 7-alpha position generally exhibited higher affinity for the PAF receptor compared to those with substituents in the 7-beta position. nih.govresearchgate.net This highlights the critical nature of the stereochemistry at the 7-position for the compound's interaction with the PAF receptor. nih.govresearchgate.net

Preclinical and in Vitro Biological Activity Studies

Evaluation in Cell-Based Assays

Inhibition of Platelet Aggregation in In Vitro Models

Ginkgolide B, a terpenoid extracted from the leaves of the Ginkgo biloba tree, is recognized as a potent antagonist of the platelet-activating factor (PAF) receptor. caymanchem.com It has demonstrated the ability to inhibit platelet aggregation at concentrations ranging from 10 to 500 μM. caymanchem.com This inhibitory effect is a key aspect of its biological activity.

Studies have shown that ginkgolide B significantly inhibits platelet aggregation induced by agents like thrombin and collagen. plos.org For instance, when human platelets were pretreated with ginkgolide B, their aggregation ability was impaired. plos.org At a concentration of 0.6 mg/ml, ginkgolide B resulted in a 43.2% inhibition of thrombin-induced platelet aggregation and a 51.3% inhibition of collagen-induced platelet aggregation. plos.org The mechanism behind this inhibition is linked to the phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway, which plays a crucial role in platelet activation. plos.org Ginkgolide B has been found to attenuate the activation of PI3K and the phosphorylation of Akt in platelets stimulated by thrombin and collagen. plos.org

The inhibitory action of ginkgolide B on platelet function is distinct from that of aspirin. plos.org While aspirin's effects are well-known, ginkgolide B operates through a different mechanism, primarily by competitively binding to the PAF receptor and thereby suppressing PAF-mediated platelet activation. plos.orgfrontiersin.org

Table 1: Effect of Ginkgolide B on Platelet Aggregation

| Inducer | Ginkgolide B Concentration | Inhibition Ratio |

|---|---|---|

| Thrombin | 0.6 mg/ml | 43.2% |

| Collagen | 0.6 mg/ml | 51.3% |

Effects on Endothelial Cell Protection and Adhesion Molecule Expression

Ginkgolide B has shown protective effects on endothelial cells, particularly in the context of inflammation and atherosclerosis. A key factor in the development of atherosclerosis is the expression of adhesion molecules on endothelial cells, which facilitates the recruitment of leukocytes to the vessel wall. plos.org

In human umbilical vein endothelial cells (HUVECs) stimulated by oxidized low-density lipoprotein (ox-LDL), a major contributor to vascular inflammation, ginkgolide B has been shown to suppress the expression of intercellular adhesion molecule-1 (ICAM-1). plos.orgnih.gov This effect is associated with the inhibition of nuclear factor-kappaB (NF-κB) activation, a critical signaling pathway in inflammatory responses. nih.govnih.gov Ginkgolide B was found to attenuate the phosphorylation of IκB and the subsequent relocation of NF-κB into the nucleus. nih.gov

Furthermore, ginkgolide B has been observed to reduce the generation of reactive oxygen species (ROS) induced by ox-LDL in HUVECs. nih.gov It also inhibits the expression of lectin-like oxidized low-density lipoprotein receptor-1 (LOX-1), another key player in ox-LDL-induced endothelial cell injury. plos.org The protective mechanism of ginkgolide B on endothelial cells may also involve the upregulation of Sirtuin 1 (Sirt1) expression and the downregulation of Nox4 expression, contributing to the reduction of oxidative stress. plos.orgnih.gov

Both ginkgolide B and another PAF receptor antagonist, CV3988, have been shown to inhibit the expression of inflammatory proteins like monocyte chemoattractant protein-1 (MCP-1) and ICAM-1 by blocking NF-κB translocation. nih.gov However, ginkgolide B appears to have an additional pharmacological action on intracellular oxidative stress linked to the downregulation of Nox4 expression. nih.gov

Studies on Microglial Activation (e.g., LPS-induced BV2 cells)

Microglial cells are the primary immune cells of the central nervous system (CNS), and their activation plays a crucial role in neuroinflammation. nih.govjmb.or.kr Ginkgolide B has demonstrated significant anti-inflammatory and neuroprotective effects by modulating microglial activation. nih.govnih.gov

In in vitro studies using lipopolysaccharide (LPS)-induced BV2 microglial cells, a common model for neuroinflammation, ginkgolide B has been shown to reduce the inflammatory response. nih.govnih.govfrontiersin.org Treatment with ginkgolide B led to a decrease in the secretion of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1 (IL-1), and interleukin-6 (IL-6). nih.gov It also reduced the levels of nitric oxide (NO), another key inflammatory mediator. nih.gov

Furthermore, ginkgolide B was found to attenuate the activation of BV2 cells, as indicated by the reduced expression of the microglial marker Iba-1. nih.gov This suggests that ginkgolide B can inhibit the transition of microglia into a pro-inflammatory M1 phenotype. nih.gov The anti-inflammatory effects of ginkgolide B in this context are believed to be mediated through the inhibition of key signaling pathways involved in the inflammatory cascade. nih.gov

Table 2: Effect of Ginkgolide B on Pro-inflammatory Cytokine Release in LPS-induced BV2 Cells

| Cytokine | Effect of Ginkgolide B Treatment |

|---|---|

| TNF-α | Decreased secretion |

| IL-1 | Decreased secretion |

| IL-6 | Decreased secretion |

Neuronal Cell Culture Models

Ginkgolide B has exhibited neuroprotective properties in various neuronal cell culture models, particularly under conditions of hypoxic or ischemic stress. frontiersin.org Studies have shown that it can protect cultured neurons from cell death induced by various insults. frontiersin.org

In primary hippocampal neurons subjected to chemical hypoxia, pretreatment with ginkgolide B significantly diminished the increase in cytoplasmic calcium levels. frontiersin.org This suggests that ginkgolide B helps maintain calcium homeostasis, a critical factor for neuronal survival, by inhibiting both calcium influx and intracellular calcium release. frontiersin.org

Furthermore, ginkgolide B has been shown to have protective effects in models of Parkinson's disease. ms-editions.cl It can alleviate neuronal damage by resisting oxidative stress and inflammatory responses. ms-editions.cl The neuroprotective mechanisms of ginkgolide B are also linked to the activation of signaling pathways such as the PI3K/Akt pathway, which is involved in cell survival and proliferation. ms-editions.cl

Stem Cell Differentiation Assays

Ginkgolide B has been shown to influence the differentiation of stem cells, particularly neural stem cells (NSCs) and oligodendrocyte precursor cells (OPCs). nih.govnih.gov This suggests its potential role in promoting neurogenesis and remyelination.

In studies using NSCs derived from the postnatal subventricular zone of the mouse brain, ginkgolide B was found to promote neuronal differentiation. nih.gov This effect was mediated through the Wnt/β-catenin signaling pathway, a key regulator of neural development. nih.gov Ginkgolide B increased the nuclear levels of β-catenin and activated the canonical Wnt pathway, and blocking this pathway negated the neurogenic effect of ginkgolide B. nih.gov

Similarly, in the context of white matter lesions, ginkgolide B has been shown to promote the differentiation of OPCs into mature oligodendrocytes, the cells responsible for producing myelin. nih.gov This action contributes to the attenuation of myelin loss and the improvement of neurological function. nih.gov The underlying mechanism appears to involve the Akt and CREB signaling pathways. nih.gov

However, it is important to note that some studies have shown contrasting effects. One study reported that ginkgolide B could induce apoptosis and inhibit the proliferation and development of mouse embryonic stem cells (ESCs) and blastocysts in vitro. nih.gov This suggests that the effects of ginkgolide B on stem cells may be cell-type specific and context-dependent.

Advanced Characterization and Analytical Methods in Ginkgolide Research

Spectroscopic Techniques for Structural Elucidation (e.g., NMR, IR, CD, HRMS)

The structural confirmation of ginkgolide derivatives is a meticulous process requiring multiple spectroscopic analyses to piece together the molecular puzzle. Each technique provides unique information, and their combined data allows for the unambiguous elucidation of the complex hexacyclic structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy is the cornerstone of structural elucidation for organic molecules. For ginkgolide derivatives, comprehensive 1D (¹H, ¹³C) and 2D (e.g., COSY, HSQC, HMBC) NMR analyses are essential. acs.orgnih.gov ¹H NMR provides information on the proton environment, while ¹³C NMR identifies all unique carbon atoms. In the case of 10-OBn-7alpha-F-ginkgolide B, NMR would be used to confirm the successful incorporation of the O-benzyl (OBn) and 7-alpha-fluoro (7α-F) groups. The presence of the benzyl (B1604629) group would be confirmed by characteristic signals in the aromatic region (approx. 7.3-7.5 ppm) of the ¹H NMR spectrum. The fluorine substitution at the 7α-position would be evidenced by the splitting patterns in both the ¹H and ¹³C NMR spectra due to J-coupling between fluorine and adjacent protons and carbons. southampton.ac.uk

High-Resolution Mass Spectrometry (HRMS) is critical for determining the exact molecular weight and elemental formula of a new compound. acs.org This technique provides a highly accurate mass measurement, allowing for the confirmation of the molecular formula C₂₇H₂₉FO₁₀ for 10-OBn-7alpha-F-ginkgolide B. HRMS is routinely used to identify ginkgolide derivatives and their metabolites with high confidence. acs.orgnih.govplos.org

Infrared (IR) Spectroscopy is employed to identify the functional groups present in a molecule. The IR spectrum of a ginkgolide derivative shows characteristic absorption bands for its lactone carbonyl groups (typically around 1770-1790 cm⁻¹) and hydroxyl (-OH) groups (broad peak around 3450 cm⁻¹). plos.orgmdpi.comresearchgate.net For 10-OBn-7alpha-F-ginkgolide B, IR would confirm the persistence of the lactone rings and remaining hydroxyl groups, while also showing signals corresponding to the C-O-C ether stretch of the benzyl group.

Circular Dichroism (CD) Spectroscopy is a valuable tool for investigating the stereochemistry and absolute configuration of chiral molecules. mdpi.comresearchgate.net Since ginkgolides possess multiple chiral centers, CD spectroscopy can be used to confirm that the core stereochemical structure is retained during synthetic modification. The CD spectrum of a ginkgolide B derivative is expected to show a characteristic positive Cotton effect around 220 nm, which is consistent with the standard ginkgolide B structure. mdpi.com

| Technique | Purpose | Expected Key Findings for 10-OBn-7alpha-F-ginkgolide B | Reference |

|---|---|---|---|

| NMR (¹H, ¹³C, 2D) | Determine the complete carbon-hydrogen framework and connectivity. | Signals confirming the benzyl group; C-F and H-F coupling patterns confirming fluorination. | acs.orgnih.govsouthampton.ac.uk |

| HRMS | Determine precise molecular weight and elemental formula. | Molecular ion peak corresponding to the exact mass of C₂₇H₂₉FO₁₀. | acs.orgnih.govresearchgate.net |

| IR | Identify functional groups. | Characteristic absorptions for lactone carbonyls, hydroxyl groups, and C-O-C ether bonds. | acs.orgmdpi.comresearchgate.net |

| CD | Confirm absolute configuration and conformation in solution. | Spectrum consistent with the retention of the core ginkgolide B stereostructure. | mdpi.comresearchgate.net |

Chromatographic Separation Techniques for Purity Assessment and Isolation

The synthesis of ginkgolide derivatives typically results in a mixture of the target compound, unreacted starting materials, and byproducts. Chromatographic techniques are therefore indispensable for both the isolation of the pure derivative and the assessment of its final purity.

Flash Column Chromatography is often utilized as an initial purification step to separate the major components of a reaction mixture. This technique is suitable for handling gram-scale quantities. For instance, benzylated ginkgolide B (BnGB) has been successfully purified using flash column chromatography with a mobile phase of ethyl acetate (B1210297) in hexanes. slideshare.net A similar approach would be effective for the initial cleanup of crude 10-OBn-7alpha-F-ginkgolide B.

High-Performance Liquid Chromatography (HPLC) is the most widely used method for the final purification and purity assessment of ginkgolides and their derivatives. plos.orgresearchgate.net Reversed-phase HPLC (RP-HPLC) on a C18 column is the standard approach. nih.govresearchgate.net The separation is typically achieved using a gradient elution with a mobile phase consisting of water and an organic solvent like acetonitrile (B52724) or methanol, often with a small amount of acid (e.g., formic acid) added to improve peak shape. nih.gov Due to the weak UV absorbance of ginkgolides, detectors such as an Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD) are often preferred over UV detectors for better sensitivity. researchgate.net Final purity is determined by analyzing the sample on an analytical HPLC system, where a single, sharp peak indicates a high degree of purity.

| Technique | Stationary Phase | Typical Mobile Phase | Application | Reference |

|---|---|---|---|---|

| Flash Chromatography | Silica Gel | Ethyl Acetate / Hexanes | Initial large-scale purification of synthetic products. | slideshare.net |

| Preparative HPLC | Reversed-Phase (C18) | Acetonitrile / Water Gradient | Final isolation of highly pure compounds. | plos.org |

| Analytical HPLC | Reversed-Phase (C18) | Methanol / Water or Acetonitrile / Water Gradient | Purity assessment of the final product. | nih.govresearchgate.netresearchgate.net |

Quantitative Analysis of Derivatives in Complex Mixtures

Accurately determining the concentration of a specific ginkgolide derivative within a complex mixture, such as a crude reaction product or a biological matrix, requires highly sensitive and selective analytical methods.

Liquid Chromatography-Mass Spectrometry (LC-MS) is a premier technique for the quantitative analysis of ginkgolide derivatives. acgpubs.org By coupling the separation power of HPLC with the sensitive and specific detection of mass spectrometry, LC-MS can accurately quantify target compounds even at very low concentrations. nih.gov Using electrospray ionization (ESI) in selected ion monitoring (SIM) or multiple reaction monitoring (MRM) mode, the mass spectrometer can be set to detect only the ion(s) corresponding to the compound of interest, thereby minimizing interference from other components in the mixture. This method is widely used for the quantitative determination of ginkgolides in various products and extracts. acgpubs.org

Quantitative NMR (qNMR) has emerged as a powerful alternative for quantification. nih.gov A key advantage of qNMR is that it does not require an identical, highly purified standard of the analyte. Instead, quantification is achieved by comparing the integral of a specific, well-resolved signal from the target molecule to the integral of a signal from a certified internal standard of known concentration. nih.gov The direct proportionality between signal intensity and the number of protons makes qNMR a highly accurate and reliable primary ratio method for determining the purity and concentration of novel compounds like 10-OBn-7alpha-F-ginkgolide B, for which a certified reference material may not exist. nih.govuniversiteitleiden.nl

| Method | Principle | Advantages | Considerations | Reference |

|---|---|---|---|---|

| LC-MS | Separation by HPLC followed by detection based on mass-to-charge ratio. | Exceptional sensitivity and selectivity; suitable for trace analysis. | Requires a purified reference standard for calibration; potential for matrix effects. | nih.govacgpubs.org |

| qNMR | Comparison of NMR signal integrals of the analyte and an internal standard. | Does not require an identical analyte standard; high precision and accuracy; provides structural information simultaneously. | Lower sensitivity compared to MS; requires well-resolved signals. | nih.govuniversiteitleiden.nl |

Future Directions and Research Perspectives

Design and Synthesis of Novel Ginkgolide Derivatives with Improved Selectivity

The development of novel ginkgolide derivatives with enhanced selectivity for specific biological targets remains a significant area of research. The synthesis of ginkgolide-1,2,3-triazole conjugates has been explored as a promising strategy. nih.govmdpi.comcornell.edu By introducing a triazole nucleus using an azide-alkyne Huisgen cycloaddition reaction, researchers have created a series of derivatives with varied functional groups, including benzyl (B1604629) and phenyl moieties. nih.govmdpi.com Many of these synthesized compounds have demonstrated potent antiplatelet aggregation activities, with IC50 values in the nanomolar range. nih.govmdpi.comcornell.edu

Further modifications, such as esterification at the C10-OH or C1-OH positions of ginkgolide B, have yielded derivatives with significant biological activities. researchgate.net For instance, converting the hydroxyl groups into aromatic-containing ester groups has been shown to enhance anti-PAF (Platelet-Activating Factor) activity. researchgate.net These findings highlight the potential for designing new ginkgolide-based compounds with improved therapeutic profiles. Continued exploration of structure-activity relationships through the synthesis of diverse analogs will be crucial for optimizing selectivity and efficacy. sioc-journal.cn

Deeper Elucidation of Stereochemical Requirements for Receptor Interaction

The stereochemistry of ginkgolide derivatives plays a critical role in their interaction with biological receptors. Studies have shown that even minor changes in the spatial arrangement of substituents can dramatically alter binding affinity and biological activity. For example, the stereochemistry at the C7 position is a key determinant of a derivative's potency. vulcanchem.comresearchgate.net

Research on 7α- and 7β-substituted ginkgolides has revealed that the orientation of the substituent significantly influences the interaction with the hydrophobic pocket of the PAF receptor. vulcanchem.com Specifically, 7β-substituents (R-configuration) tend to enhance receptor binding, while 7α-substituents (S-configuration) may lead to reduced potency. vulcanchem.com This underscores the importance of precise stereochemical control during the synthesis of new derivatives. vulcanchem.com Future research should focus on a more detailed mapping of the stereochemical requirements for optimal interaction with various receptors, including the glycine (B1666218) receptor, where small structural variations in ginkgolides can lead to drastic differences in potency. nih.gov

Integration of Computational Chemistry and Molecular Modeling for Ligand-Receptor Interactions

Computational chemistry and molecular modeling are indispensable tools for understanding the interactions between ginkgolide derivatives and their biological targets at the molecular level. nih.govlidsen.com Techniques such as molecular docking and molecular dynamics (MD) simulations provide valuable insights into the binding modes and affinities of these complex molecules. bohrium.com

For instance, molecular docking studies have been used to predict the binding of ginkgolides to receptors like the interphotoreceptor retinol-binding protein 3 (IRBP-3) and the human pregnane (B1235032) X receptor (PXR). nih.govresearchgate.net These studies help in identifying the most promising ligand-receptor complexes based on binding energy calculations. nih.gov MD simulations can further elucidate the dynamic behavior of these complexes, offering a more comprehensive understanding of the interaction. bohrium.com The integration of these computational approaches with experimental data will be essential for the rational design of new ginkgolide derivatives with tailored pharmacological properties. lidsen.comnih.gov

Exploration of Additional Biological Targets and Signaling Pathways

While the inhibitory effects of ginkgolides on the PAF receptor are well-documented, recent research has begun to uncover a broader range of biological targets and signaling pathways. nih.govchemicalbook.com These compounds have been shown to modulate various cellular processes, including inflammation, apoptosis, and oxidative stress. nih.govfrontiersin.orgmdpi.com

Ginkgolides can influence inflammatory responses by regulating signaling pathways such as the mitogen-activated protein kinase (MAPK) and the toll-like receptor/myeloid differentiation primary response 88/nuclear factor-kappa B (TLR/MyD88/NF-κB) pathways. frontiersin.org They have also been shown to act as antagonists of TLR4, which is involved in the inflammatory response. nih.gov Furthermore, ginkgolides can induce apoptosis in certain cancer cell lines and protect neuronal cells from programmed cell death. nih.govmdpi.com Future research should aim to identify and characterize additional molecular targets of ginkgolide derivatives to fully understand their therapeutic potential across different diseases. nih.govresearchgate.net

Development of Advanced In Vitro and Ex Vivo Models for Mechanistic Studies

To further elucidate the mechanisms of action of ginkgolide derivatives, the development and utilization of advanced in vitro and ex vivo models are crucial. nih.govmdpi.comgrantome.com These models provide controlled environments to study the cellular and molecular effects of these compounds.

In vitro studies using cultured cells, such as human umbilical vein endothelial cells (HUVECs) and various cancer cell lines, have been instrumental in understanding the effects of ginkgolides on processes like angiogenesis and apoptosis. mdpi.commdpi.com Ex vivo models, such as isolated organ preparations and tissue slices, allow for the investigation of the pharmacological effects of these compounds in a more physiologically relevant context. nih.govnih.gov For example, ex vivo studies on isolated platelets and rat hearts have been used to assess the anti-PAF and cardioprotective effects of ginkgolide derivatives. researchgate.netfrontiersin.org The development of more sophisticated models, such as 3D cell cultures and organ-on-a-chip systems, will enable more accurate predictions of the in vivo efficacy and toxicity of new ginkgolide-based therapies.

Investigation of Biosynthetic Pathways for Enhanced Production and Derivatization

Understanding the biosynthetic pathways of ginkgolides is essential for developing strategies to enhance their production and to create novel derivatives. wikipedia.orgnih.gov The biosynthesis of these complex diterpenoids involves multiple enzymatic steps, starting from geranylgeranyl pyrophosphate (GGPP). wikipedia.orgmdpi.com

The key enzyme in this pathway is levopimaradiene (B1200008) synthase (LPS), which catalyzes the formation of the initial diterpene skeleton. mdpi.comfrontiersin.org Subsequent cyclization and oxidation steps, mediated by enzymes like cytochrome P450 monooxygenases, lead to the formation of the various ginkgolides. mdpi.com Research has identified that the biosynthesis of ginkgolides primarily occurs through the methylerythritol phosphate (B84403) (MEP) pathway in the plastids. frontiersin.orgfrontiersin.org Further investigation into the enzymes and regulatory mechanisms of this pathway could open up avenues for metabolic engineering to increase the yield of specific ginkgolides or to produce novel, structurally diverse analogs. nih.gov

Q & A

Q. How should researchers approach interdisciplinary studies combining synthetic chemistry and neuropharmacology for this compound?

- Methodological Answer : Establish collaborative workflows: Chemists optimize synthetic yield and purity, while pharmacologists design dose-ranging studies in disease models (e.g., Alzheimer’s transgenic mice). Use shared data platforms (e.g., electronic lab notebooks) to synchronize structural modifications with bioactivity outcomes .

Methodological Notes

- Data Reproducibility : Follow guidelines for detailed experimental sections, including reagent sources (e.g., CAS numbers) and instrument calibration protocols .

- Statistical Rigor : Justify sample sizes using power analysis (α = 0.05, β = 0.2) and report effect sizes with confidence intervals .

- Ethical Compliance : For in vivo studies, adhere to ARRIVE guidelines for animal research and disclose ethics committee approvals .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。